molecular formula C18H14N2O2S B6238448 6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 875437-65-3

6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B6238448
CAS RN: 875437-65-3
M. Wt: 322.4
InChI Key:
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Description

6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (hereafter referred to as “Compound A”) is a synthetic organic compound of the benzoxazinone family. It is a colorless solid that has been used in scientific research for its potential applications in a variety of fields, including drug development, organic synthesis, and biochemistry. The synthesis of Compound A has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been documented in various research studies.

Scientific Research Applications

Compound A has been studied extensively for its potential applications in a variety of fields, including drug development, organic synthesis, and biochemistry. In drug development, Compound A has been studied as a potential anti-inflammatory and anti-cancer agent. In organic synthesis, it has been used as an intermediate in the synthesis of various other compounds. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.

Mechanism of Action

The mechanism of action of Compound A is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 and 5-lipoxygenase enzymes. These enzymes are involved in the synthesis of prostaglandins and leukotrienes, respectively, which are important mediators of inflammation and other physiological processes. By inhibiting these enzymes, Compound A is thought to reduce inflammation and other related symptoms.
Biochemical and Physiological Effects
Compound A has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and swelling. It has also been shown to have anti-cancer effects in vitro, although the exact mechanism of action is not yet understood. Additionally, it has been shown to have anti-oxidant effects, suggesting that it may be useful in the prevention of oxidative damage.

Advantages and Limitations for Lab Experiments

Compound A is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively non-toxic, with an LD50 of >2000 mg/kg in rats. However, it is not soluble in water, making it unsuitable for use in aqueous solutions. Additionally, its synthesis is relatively complex, making it more difficult to obtain in large quantities.

Future Directions

The potential future directions for Compound A are numerous. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research is needed to determine its effectiveness in vivo, as well as its potential uses in drug development and organic synthesis. Finally, further research is needed to optimize the synthesis of Compound A and to develop methods for its large-scale production.

Synthesis Methods

Compound A can be synthesized using a variety of methods, including the following: reaction of 3-methylphenol with thiophosgene; reaction of 3-methylphenol with thiourea; reaction of 3-methylphenol with thiosemicarbazide; and reaction of 3-methylphenol with N-chloro-2-thiophenecarboxamide. The most commonly used method is the reaction of 3-methylphenol with thiophosgene, which involves the formation of a phosphonothioic acid that is then converted to the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one' involves the synthesis of the intermediate compounds, followed by their coupling to form the final product. The key steps in the synthesis pathway include the synthesis of the thiazole and benzoxazinone intermediates, followed by their coupling to form the final product.", "Starting Materials": [ "3-methylbenzaldehyde", "thiourea", "2-bromoacetophenone", "2-aminophenol", "sodium hydride", "dimethylformamide", "acetic anhydride", "sodium acetate", "acetic acid", "phosphorus oxychloride", "triethylamine", "chloroform", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde: React 3-methylbenzaldehyde with thiourea in the presence of sodium hydride and dimethylformamide to form 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde.", "Synthesis of 2-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid: React 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde with phosphorus oxychloride and triethylamine in chloroform to form 2-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid.", "Synthesis of 6-(2-(3-methylphenyl)-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: React 2-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid with 2-bromoacetophenone and sodium acetate in acetic acid to form 6-(2-(3-methylphenyl)-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one." ] }

CAS RN

875437-65-3

Product Name

6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4

Purity

95

Origin of Product

United States

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